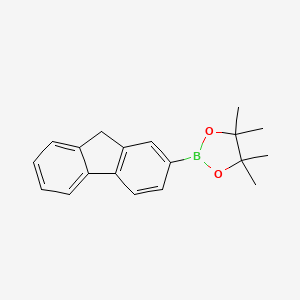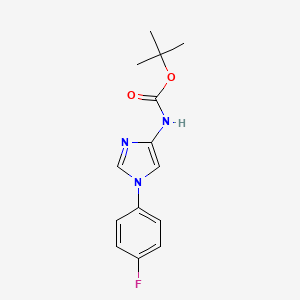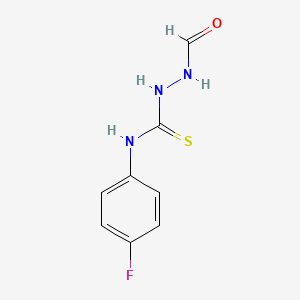![molecular formula C13H14N2O3 B1398613 (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester CAS No. 1192974-61-0](/img/structure/B1398613.png)
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester
Overview
Description
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group attached to the phenyl ring and an ethyl ester group attached to the acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been utilized in various scientific areas, including pharmaceutical industry and drug discovery .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various targets such as growth factors, enzymes, and kinases . The interaction with these targets can lead to changes in cellular processes, potentially leading to the observed biological activities.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and nematocidal activities .
Biochemical Analysis
Biochemical Properties
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The interactions between this compound and biomolecules such as proteins and nucleic acids are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can influence the metabolic flux within cells, impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, this compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it can induce conformational changes in proteins, enhancing their catalytic efficiency. These molecular interactions often lead to downstream effects on gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. In controlled environments, it has been shown to maintain stability for extended periods, allowing for prolonged experimental observations. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence the levels of metabolites and the overall metabolic flux within cells. For example, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and biosynthesis. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity. For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Comparison with Similar Compounds
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities, including antibacterial and antifungal properties.
1,3,4-Oxadiazoles: These compounds have a different arrangement of nitrogen atoms in the ring and are known for their diverse pharmacological activities.
Thiadiazoles: These compounds contain sulfur in addition to nitrogen in the ring and are used in the development of new drugs and materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-13(18-15-11)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXOALMROPCZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)

![4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B1398534.png)




![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)

![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)



